molecular formula C26H46NO7P B1235546 [3-hydroxy-2-[(10Z,12Z,14Z,16Z)-octadeca-10,12,14,16-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 77518-34-4

[3-hydroxy-2-[(10Z,12Z,14Z,16Z)-octadeca-10,12,14,16-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B1235546
CAS No.: 77518-34-4
M. Wt: 515.6 g/mol
InChI Key: WNOHIXUXODNUJX-DFTTVGJESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-hydroxy-2-[(10Z,12Z,14Z,16Z)-octadeca-10,12,14,16-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of lecithin with parinaric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this process include parinaric acid , lecithin , and catalysts such as dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Techniques such as solvent extraction , chromatography , and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

[3-hydroxy-2-[(10Z,12Z,14Z,16Z)-octadeca-10,12,14,16-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[3-hydroxy-2-[(10Z,12Z,14Z,16Z)-octadeca-10,12,14,16-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying lipid behavior and interactions.

    Biology: Investigated for its role in cell membrane structure and function.

    Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the formulation of cosmetics and pharmaceuticals .

Mechanism of Action

The mechanism of action of [3-hydroxy-2-[(10Z,12Z,14Z,16Z)-octadeca-10,12,14,16-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its integration into cell membranes, where it influences membrane fluidity and permeability. The compound interacts with membrane proteins and lipids, modulating their function. Molecular targets include phospholipases , lipid rafts , and membrane receptors . Pathways involved include signal transduction and membrane trafficking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-hydroxy-2-[(10Z,12Z,14Z,16Z)-octadeca-10,12,14,16-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its incorporation of parinaric acid, which imparts distinct chemical and physical properties. This makes it particularly useful in studies of lipid oxidation and membrane dynamics .

Properties

CAS No.

77518-34-4

Molecular Formula

C26H46NO7P

Molecular Weight

515.6 g/mol

IUPAC Name

[3-hydroxy-2-[(10Z,12Z,14Z,16Z)-octadeca-10,12,14,16-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C26H46NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)34-25(23-28)24-33-35(30,31)32-22-21-27(2,3)4/h5-12,25,28H,13-24H2,1-4H3/b6-5-,8-7-,10-9-,12-11-

InChI Key

WNOHIXUXODNUJX-DFTTVGJESA-N

SMILES

CC=CC=CC=CC=CCCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C

Isomeric SMILES

C/C=C\C=C/C=C\C=C/CCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CC=CC=CC=CC=CCCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C

Synonyms

2-all trans-parinoyllecithin
2-parinarolyllecithin
2-parinaroyl-PC
2-parinaroylphosphatidylcholine
2-PRNL
parinaroyl-PC

Origin of Product

United States

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